

# Early In Vitro Profile of NEU617: A Novel Kinase Inhibitor

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## Compound of Interest

Compound Name: NEU617

Cat. No.: B15622806

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This technical guide provides a comprehensive overview of the early in vitro studies conducted on **NEU617**, a novel investigational compound. The following sections detail the quantitative data from key experiments, the methodologies employed, and visualizations of the relevant biological pathways and experimental workflows.

## Quantitative Data Summary

The in vitro activity of **NEU617** was assessed through a series of enzymatic and cell-based assays to determine its potency, selectivity, and mechanism of action. The data presented below summarizes the key findings from these initial studies.

Assay Type	Target/Cell Line	Parameter	NEU617 Value
Enzymatic Assay	JAK2 V617F	IC50	5 nM
JAK1	IC50	150 nM	
JAK2 (Wild Type)	IC50	50 nM	
JAK3	IC50	> 1000 nM	
TYK2	IC50	200 nM	
Cell-Based Assay	HEL (JAK2 V617F)	IC50	25 nM
U937 (JAK2 WT)	IC50	250 nM	
Binding Assay	JAK2 V617F	Kd	2 nM
Kinase Selectivity Panel	400+ kinases	S-Score(10)	0.02

## Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

### JAK Kinase Enzymatic Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of **NEU617** against JAK family kinases.

Materials:

- Recombinant human JAK1, JAK2 (Wild Type), JAK2 V617F, JAK3, and TYK2 enzymes.
- ATP, appropriate peptide substrate.
- Assay buffer (e.g., Tris-HCl, MgCl<sub>2</sub>, DTT).
- **NEU617** compound series.
- Detection reagent (e.g., ADP-Glo™ Kinase Assay).

#### Procedure:

- A kinase reaction mixture was prepared containing the respective JAK enzyme, peptide substrate, and ATP in the assay buffer.
- **NEU617** was serially diluted and added to the reaction mixture.
- The reaction was incubated at room temperature for a specified time (e.g., 60 minutes).
- The kinase activity was measured by quantifying the amount of ADP produced using a luminescence-based detection reagent.
- IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

## Cell-Based Proliferation Assay

Objective: To assess the anti-proliferative effect of **NEU617** on hematopoietic cell lines.

#### Materials:

- HEL (human erythroleukemia, homozygous for JAK2 V617F) and U937 (human monocytic, JAK2 wild type) cell lines.
- Cell culture medium (e.g., RPMI-1640 with 10% FBS).
- **NEU617** compound series.
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

#### Procedure:

- Cells were seeded in 96-well plates and allowed to attach overnight.
- **NEU617** was serially diluted and added to the cells.
- The plates were incubated for 72 hours at 37°C in a 5% CO2 incubator.

- Cell viability was determined by adding the viability reagent and measuring the luminescence.
- IC50 values were determined from the resulting dose-response curves.

## Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)

Objective: To confirm the direct binding of **NEU617** to its target protein in a cellular context.

Materials:

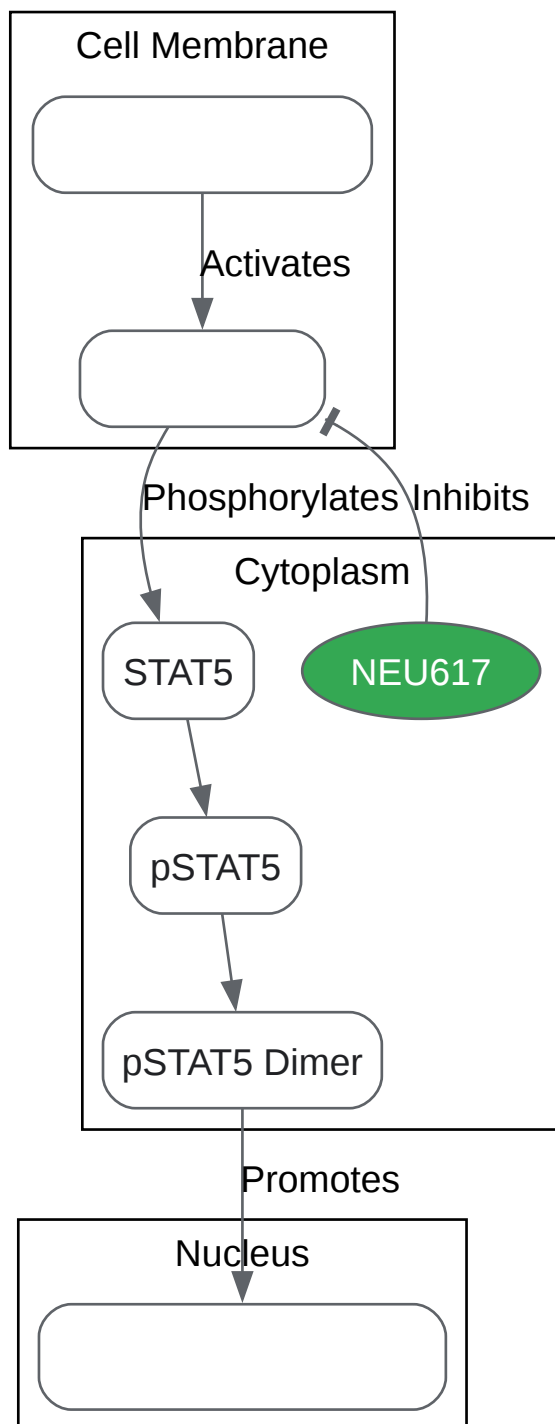
- HEL cells.
- **NEU617** compound.
- Phosphate-buffered saline (PBS).
- Lysis buffer.
- Instrumentation for western blotting or mass spectrometry.

Procedure:

- HEL cells were treated with either vehicle or **NEU617**.
- The treated cells were heated to a range of temperatures.
- The cells were then lysed, and the soluble fraction was separated from the precipitated proteins by centrifugation.
- The amount of soluble target protein (JAK2 V617F) at each temperature was quantified by western blot or mass spectrometry.
- A shift in the melting temperature of the target protein in the presence of **NEU617** indicates direct binding.

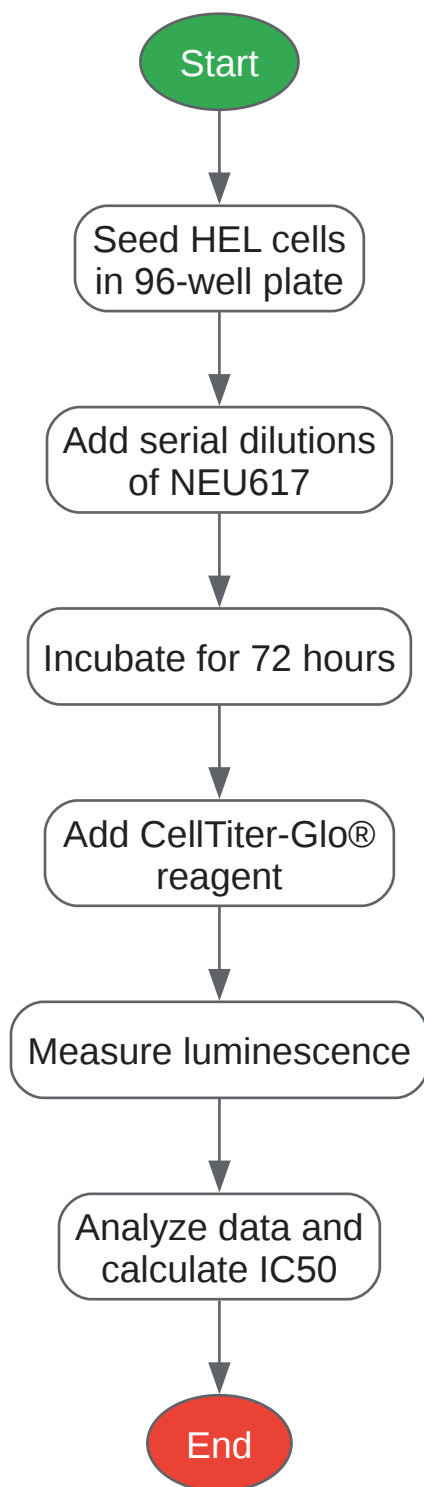
## Visualizations

The following diagrams illustrate the key signaling pathway affected by **NEU617** and the workflow of a representative in vitro assay.



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Caption: JAK-STAT signaling pathway activated by the JAK2 V617F mutation and inhibited by NEU617.



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Caption: Workflow for the cell-based proliferation assay to determine the IC50 of **NEU617**.

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